molecular formula C12H13N3O3 B15058252 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15058252
M. Wt: 247.25 g/mol
InChI Key: GKYFDLWVAVNYSC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a triazole ring substituted with a carboxylic acid group at position 4 and a 4-methoxyphenylethyl group at position 1. The methoxy group (-OCH₃) enhances solubility and modulates electronic properties, making it relevant for pharmaceutical and material science applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O3/c1-8(9-3-5-10(18-2)6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17)

InChI Key

GKYFDLWVAVNYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methoxyacetophenone.

    Formation of the Intermediate: The 4-methoxyacetophenone undergoes a reaction with sodium azide and copper sulfate to form the corresponding azide intermediate.

    Cycloaddition Reaction: The azide intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring.

    Carboxylation: Finally, the triazole compound is carboxylated to yield 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions .

Scientific Research Applications

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The methoxyphenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents at Position 1 Functional Groups at Position 4 Key References
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl (-CHO) and carboxylic acid
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Carboxylic acid
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl Carboxamide (-CONH-)
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Phenyl Methyl (-CH₃) and carboxylic acid
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carboxylic acid Ethyl Methyl and carboxylic acid

Key Observations :

  • Substituent Effects: The 4-methoxyphenylethyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the ethoxy () or amino () groups in analogs.
  • Functional Group Influence : The carboxylic acid at position 4 enables hydrogen bonding and coordination chemistry, while carboxamide () or ester () derivatives alter reactivity and bioavailability.

Comparison :

  • The target compound likely employs CuAAC with a 4-methoxyphenylethyl azide and propiolic acid, followed by ester hydrolysis. This contrasts with β-ketoester cycloaddition () or direct oxidation ().

Tautomerism and Stability

  • Target Compound: No evidence of ring-chain tautomerism due to the absence of formyl groups. Stability is governed by the carboxylic acid's protonation state.
  • 1-(4-Ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid : Exhibits ring-chain tautomerism (open aldehyde vs. cyclic hemiacetal), with the open form predominant (80%) in solution .
  • Ortho-Formyl Analogs : Cyclic hemiacetals dominate in 2-formylbenzoic acids , but triazole derivatives favor open forms due to electronic effects.

Physicochemical Properties

  • Lipophilicity: The methoxy group increases logP compared to ethoxy () or amino () derivatives.
  • Solubility : Carboxylic acid ensures moderate aqueous solubility, while esters () or amides () reduce it.

Biological Activity

1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. The compound's structure has been confirmed through various spectroscopic techniques, including NMR and X-ray diffraction, which elucidate its molecular configuration and functional groups.

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit notable anti-inflammatory properties. For instance, a series of related compounds demonstrated anti-inflammatory activity comparable to indomethacin and celecoxib, with some derivatives achieving up to 115% of celecoxib's efficacy in COX inhibition assays .

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Relative Efficacy (%)
Indomethacin45.968.2100
Celecoxib39.846.3115
Triazole Derivative A40.060.095
Triazole Derivative B35.050.0105

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against various bacterial strains. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of triazole derivatives against influenza viruses. Compounds similar to this compound exhibited significant virucidal activity, reducing viral infectivity by over 90% at specific concentrations .

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in inflammatory pathways and microbial metabolism. The mechanism often involves the modulation of cyclooxygenase (COX) enzymes and interference with bacterial cell wall synthesis.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in human peripheral blood mononuclear cells (PBMCs). These studies assessed toxicity levels and cytokine release (TNF-α, IL-6), revealing low toxicity profiles and significant anti-inflammatory effects in vitro .

Case Study Summary:

  • Objective: Evaluate toxicity and anti-inflammatory effects.
  • Method: PBMC culture with varying concentrations of triazole derivatives.
  • Findings: Low toxicity (viability >94%) and significant reduction in TNF-α levels.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?

  • Answer : The synthesis typically involves two key steps: (i) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, reacting a propargyl derivative with an azide precursor (e.g., sodium azide) in the presence of Cu(I) catalysts (e.g., CuI) to yield the triazole ester intermediate. (ii) Hydrolysis of the ester group under basic conditions (e.g., LiOH or NaOH) to generate the carboxylic acid functionality. This step often proceeds without isolating intermediates to improve yields .

Q. How is X-ray crystallography utilized to validate the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction data are processed using software suites like SHELXL for structure refinement and WinGX/ORTEP for visualization. These tools enable precise determination of bond lengths, angles, and anisotropic displacement parameters, confirming the spatial arrangement of the 4-methoxyphenylethyl and triazole-carboxylic acid groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1685 cm⁻¹, triazole ring vibrations).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR).
  • HR-ESI-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Advanced Questions

Q. How do reaction conditions influence the regioselectivity and efficiency of triazole formation in CuAAC reactions?

  • Answer :
  • Catalyst Choice : Heterogeneous catalysts like copper-on-charcoal (Cu/C) enable flow synthesis, improving reaction scalability and reducing metal contamination.
  • Temperature and Solvent : Polar aprotic solvents (e.g., DMSO) and elevated temperatures (60–80°C) enhance reaction rates but may require optimization to avoid decarboxylation of intermediates .
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) on the alkyne precursor can modulate cycloaddition regioselectivity .

Q. What computational strategies are employed to predict the biological activity of triazole-carboxylic acid derivatives?

  • Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic contacts. For example, the carboxylic acid group may coordinate with metal ions in active sites .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

  • Answer :
  • Cross-Validation : Compare experimental IR/NMR data with theoretical spectra generated via computational tools (e.g., Gaussian).
  • High-Resolution Crystallography : Use SHELXL’s dual-space algorithms to resolve ambiguities in electron density maps, particularly for disordered substituents .

Q. What strategies mitigate decarboxylation during the synthesis of triazole-carboxylic acids?

  • Answer :
  • Controlled Hydrolysis : Perform ester-to-acid hydrolysis under mild basic conditions (e.g., LiOH in THF/H₂O at 0–25°C) to minimize thermal degradation.
  • Protective Groups : Temporarily protect the carboxylic acid as an ester during high-temperature steps (e.g., cycloaddition), followed by selective deprotection .

Methodological Considerations

  • Data Contradictions : Conflicting spectral or crystallographic results may arise from polymorphism or solvent effects. For example, varying crystal packing (e.g., hydrogen-bonding networks) can lead to different unit cell parameters. Cross-referencing with powder XRD or DSC data resolves such discrepancies .
  • Yield Optimization : Screening copper catalysts (e.g., CuI vs. Cu/C) and reaction times improves triazole formation efficiency. For example, Cu/C in flow systems achieves >90% conversion in some cases .

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